molecular formula C15H20N2O4S B2809922 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899963-12-3

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2809922
CAS No.: 899963-12-3
M. Wt: 324.4
InChI Key: FDPGLPBMLKMYNU-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with a unique structure that includes both spiro and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:

    Formation of the 1,4-dioxaspiro[4.4]nonane ring: This can be achieved through a cyclization reaction involving a diol and a ketone under acidic conditions.

    Attachment of the thiophen-2-ylmethyl group: This step often involves a nucleophilic substitution reaction where a thiophene derivative is introduced to the spiro compound.

    Formation of the oxalamide linkage: This final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The spiro ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted spiro compounds.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Catalysis: It can coordinate with metal centers, facilitating various catalytic transformations.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: A simpler spiro compound without the thiophene and oxalamide groups.

    Thiophen-2-ylmethylamine: Contains the thiophene moiety but lacks the spiro and oxalamide structures.

    Oxalamide derivatives: Compounds with the oxalamide linkage but different substituents.

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its combination of spiro, thiophene, and oxalamide moieties, which confer distinct chemical and physical properties, making it versatile for various applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-13(14(19)17-9-12-4-3-7-22-12)16-8-11-10-20-15(21-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGLPBMLKMYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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